2-Ethoxy-3-isopropylpyrazine
Overview
Description
2-Ethoxy-3-isopropylpyrazine is a chemical compound with the molecular formula C9H14N2O . It is also known by other names such as 2-Ethoxy-3-(1-methylethyl)pyrazine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring with an ethoxy group (C2H5O) and an isopropyl group (C3H7) attached to it .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 230.5±40.0 °C at 760 mmHg, and a flash point of 78.8±16.3 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 . Its molar refractivity is 47.9±0.3 cm3, and it has a polar surface area of 35 Å2 .Scientific Research Applications
Analytical Method Development
2-Ethoxy-3-isopropylpyrazine has been utilized in the development of analytical methods. For example, a study by Sala et al. (2000) described a method for determining various 3-alkyl-2-methoxypyrazines in musts (grape juice before fermentation). This method used this compound as an internal standard and involved headspace solid-phase microextraction (SPME) along with gas chromatography. It was successful in identifying and quantifying different 3-alkyl-2-methoxypyrazines in experimental musts of Cabernet Sauvignon and Merlot, monitoring their evolution during ripening (Sala et al., 2000).
Odor Component Analysis
This compound has been identified as a significant odor component in various studies. For instance, Moore and Brown (1981) identified 2-Methoxy-3-isopropylpyrazine as the most characteristic odor component of Metriorrhynchus rhipidius, a type of beetle. This study also identified higher and lower homologues of this compound, cineole, and a series of n-alkanals present in the beetle (Moore & Brown, 1981).
Chemical Synthesis and Compound Derivatives
In the field of synthetic chemistry, this compound has been used in the synthesis of various derivatives. Ohta et al. (2000) reported the synthesis of 3-Ethoxyisoxazole and 3-Ethoxy-1H-pyrazole derivatives from β-oxo thionoesters, indicating the versatility of this compound in chemical synthesis (Ohta et al., 2000).
Wine and Food Science
In wine and food science, this compound plays a significant role in aroma and flavor analysis. Sidhu et al. (2015) discussed the importance of methoxypyrazines, including 3-isopropyl-2-methoxypyrazine, in grapes, musts, and wines. These compounds contribute to the green or herbaceous aromas characteristic of certain grape varietals (Sidhu et al., 2015).
Biological Activity Studies
There is also research into the biological activities of derivatives of this compound. Černuchová et al. (2005) studied the reaction of 2-Ethoxymethylene-3-oxobutanenitrile with hydrazines, leading to substituted pyrazoles displaying biological activity against bacteria, filamentous fungi, and tumor cells (Černuchová et al., 2005).
Odorant Receptor Studies
Research by Pelosi et al. (1982) identified a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine, a compound closely related to this compound. This receptor was found in cow olfactory mucosa and is believed to be involved in odor discrimination (Pelosi, Baldaccini, & Pisanelli, 1982).
Mechanism of Action
Target of Action
2-Ethoxy-3-isopropylpyrazine is primarily used as a flavoring agent . It imparts a distinct nutty aroma and is used in various cosmetic and food products . The primary targets of this compound are the olfactory receptors that detect smell.
Mode of Action
The mode of action of this compound involves its interaction with olfactory receptors. When inhaled or ingested, the compound binds to these receptors, triggering a neural response that is interpreted by the brain as a specific smell, in this case, a nutty aroma .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to olfaction, the sense of smell. The binding of the compound to olfactory receptors initiates a signal transduction pathway that results in the perception of smell. The downstream effects include the activation of the olfactory system and the perception of a nutty aroma .
Result of Action
The molecular and cellular effects of this compound’s action result in the perception of a nutty aroma. This is achieved through its interaction with olfactory receptors and the subsequent activation of the olfactory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility means it can easily evaporate, especially in high-temperature environments. Therefore, it is typically stored in a cool, dry place away from heat and light to maintain its stability . The efficacy of this compound can also be influenced by the individual’s sense of smell, which can be affected by factors such as age, health status, and genetic variations in olfactory receptors.
Properties
IUPAC Name |
2-ethoxy-3-propan-2-ylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-12-9-8(7(2)3)10-5-6-11-9/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAUBPVQMBOANV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN=C1C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2072598 | |
Record name | Pyrazine, 2-ethoxy-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2072598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless to yellow liquid; Slightly roasted nut aroma | |
Record name | 2-Ethoxy-3-isopropylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2105/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
Record name | 2-Ethoxy-3-isopropylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2105/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.010 - 1.040 (20°) | |
Record name | 2-Ethoxy-3-isopropylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2105/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
72797-16-1 | |
Record name | 2-Ethoxy-3-isopropylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72797-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-3-isopropylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-ethoxy-3-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazine, 2-ethoxy-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2072598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxy-3-isopropylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHOXY-3-ISOPROPYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU7E06NLO9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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